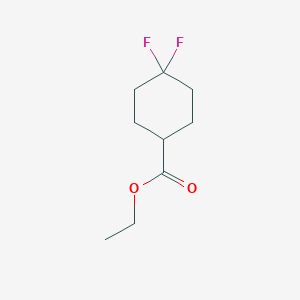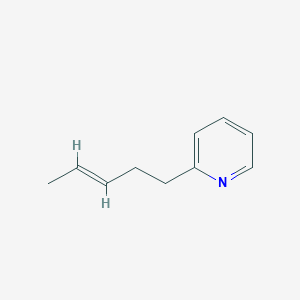
2-(3-Pentenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Pentenyl)pyridine is an organic compound with the molecular formula C10H11N. It is a pyridine derivative that is commonly used in scientific research for its various applications. This compound has been synthesized using different methods, and its mechanism of action is still under investigation.
Mecanismo De Acción
The mechanism of action of 2-(3-Pentenyl)pyridine is still under investigation. However, it is known to interact with various biological targets, including enzymes and receptors. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that 2-(3-Pentenyl)pyridine may have potential as a treatment for Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
Efectos Bioquímicos Y Fisiológicos
2-(3-Pentenyl)pyridine has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which may be beneficial in preventing oxidative stress and inflammation. Additionally, it has been shown to have antimicrobial activity against various bacteria and fungi. Furthermore, 2-(3-Pentenyl)pyridine has been investigated for its potential as an insecticide due to its ability to disrupt the nervous system of insects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-Pentenyl)pyridine in lab experiments is its versatility. It can be used as a ligand in the synthesis of metal complexes, as a building block in the synthesis of natural products and pharmaceuticals, and as a flavor and fragrance compound. Additionally, it has various biochemical and physiological effects that make it useful in studying different biological systems. However, one limitation of using 2-(3-Pentenyl)pyridine is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(3-Pentenyl)pyridine. One direction is to investigate its potential as a treatment for Alzheimer's disease. Another direction is to explore its potential as an insecticide. Additionally, further research is needed to fully understand its mechanism of action and its various biochemical and physiological effects. Furthermore, 2-(3-Pentenyl)pyridine can be modified to create new compounds with different properties, which may have potential applications in various fields.
Métodos De Síntesis
There are several methods for synthesizing 2-(3-Pentenyl)pyridine. One common method involves the reaction of pyridine with 3-buten-1-ol in the presence of a catalyst, such as palladium on carbon. Another method involves the reaction of pyridine with 3-chloropropene in the presence of a base, such as potassium carbonate. Both methods yield high purity products, and the choice of method depends on the availability of reagents and the desired yield.
Aplicaciones Científicas De Investigación
2-(3-Pentenyl)pyridine has been extensively studied for its various applications in scientific research. It has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis, materials science, and drug discovery. This compound has also been used as a building block in the synthesis of natural products and pharmaceuticals. Furthermore, 2-(3-Pentenyl)pyridine has been investigated for its potential as a flavor and fragrance compound.
Propiedades
Número CAS |
167322-17-0 |
|---|---|
Nombre del producto |
2-(3-Pentenyl)pyridine |
Fórmula molecular |
C10H13N |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
2-[(E)-pent-3-enyl]pyridine |
InChI |
InChI=1S/C10H13N/c1-2-3-4-7-10-8-5-6-9-11-10/h2-3,5-6,8-9H,4,7H2,1H3/b3-2+ |
Clave InChI |
SKHYVKHUYKQNJE-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/CCC1=CC=CC=N1 |
SMILES |
CC=CCCC1=CC=CC=N1 |
SMILES canónico |
CC=CCCC1=CC=CC=N1 |
Otros números CAS |
2057-43-4 |
Sinónimos |
Pyridine, 2-(3E)-3-pentenyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



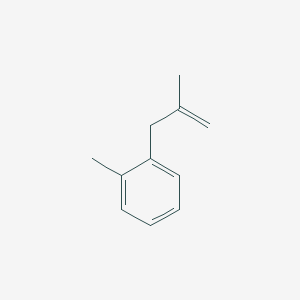
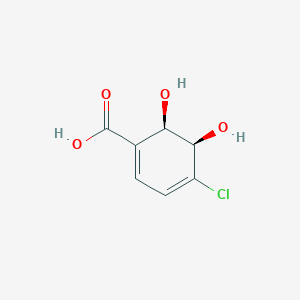
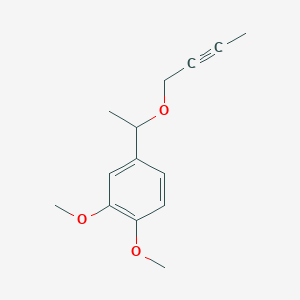
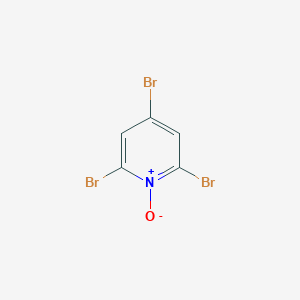
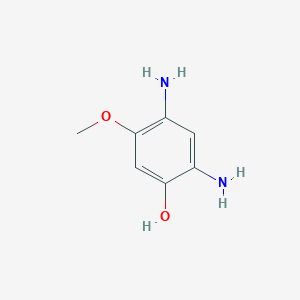
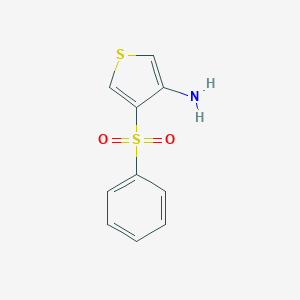
![4-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63136.png)
![3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B63137.png)
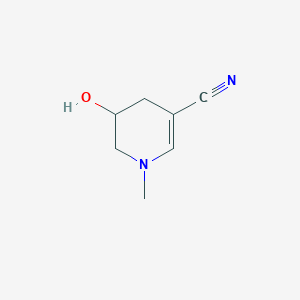
![Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI)](/img/structure/B63143.png)
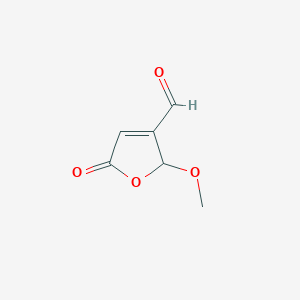
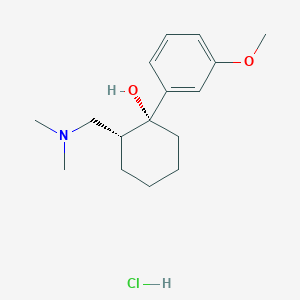
![6-Oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B63151.png)
